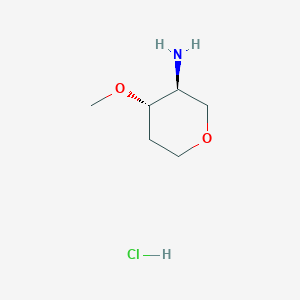
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tetrahidroisoquinolina sustituido con un grupo metiltio y una parte etanona.
Métodos De Preparación
La síntesis de 1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de cloruro de 1-(metiltio)bencilo con un derivado adecuado de isoquinolina en condiciones básicas. La reacción generalmente procede a través de una sustitución nucleofílica, seguida de pasos de ciclación y oxidación para producir el producto deseado. Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo metiltio se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo en la parte etanona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica en el grupo metiltio, donde nucleófilos como aminas o tioles reemplazan al grupo metiltio.
Ciclación: En condiciones ácidas o básicas, el compuesto puede experimentar ciclación intramolecular para formar varias estructuras heterocíclicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona tiene varias aplicaciones de investigación científica:
Química: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos involucrados en las vías de la enfermedad.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y catalizadores para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir enzimas involucradas en la síntesis de la pared celular microbiana, lo que lleva a la actividad antimicrobiana. Las vías moleculares exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona se puede comparar con otros compuestos similares, como:
1-(Metiltio)-2-feniletanona: Este compuesto tiene una estructura similar pero carece del núcleo de tetrahidroisoquinolina, lo que resulta en diferentes propiedades químicas y biológicas.
1-(Metiltio)-3-fenilpropan-2-ona: Este compuesto tiene un carbono adicional en la cadena lateral, lo que afecta su reactividad y actividad biológica.
1-(Metiltio)-4-fenilbutan-2-ona: Este compuesto tiene una cadena lateral aún más larga, lo que altera aún más sus propiedades en comparación con 1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona.
La singularidad de 1-(1-(Metiltio)-5,6,7,8-tetrahidroisoquinolin-3-il)etanona radica en su patrón de sustitución específico y la presencia del núcleo de tetrahidroisoquinolina, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
184895-82-7 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-(1-methylsulfanyl-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NOS/c1-8(14)11-7-9-5-3-4-6-10(9)12(13-11)15-2/h7H,3-6H2,1-2H3 |
Clave InChI |
GVUDWUFDPRDPFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C2CCCCC2=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)



![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)









